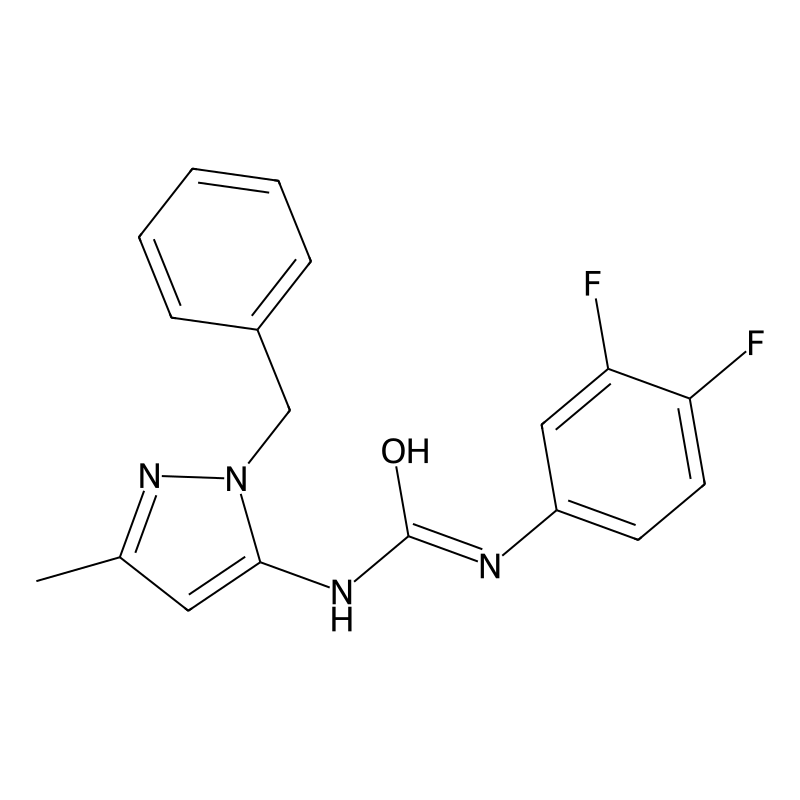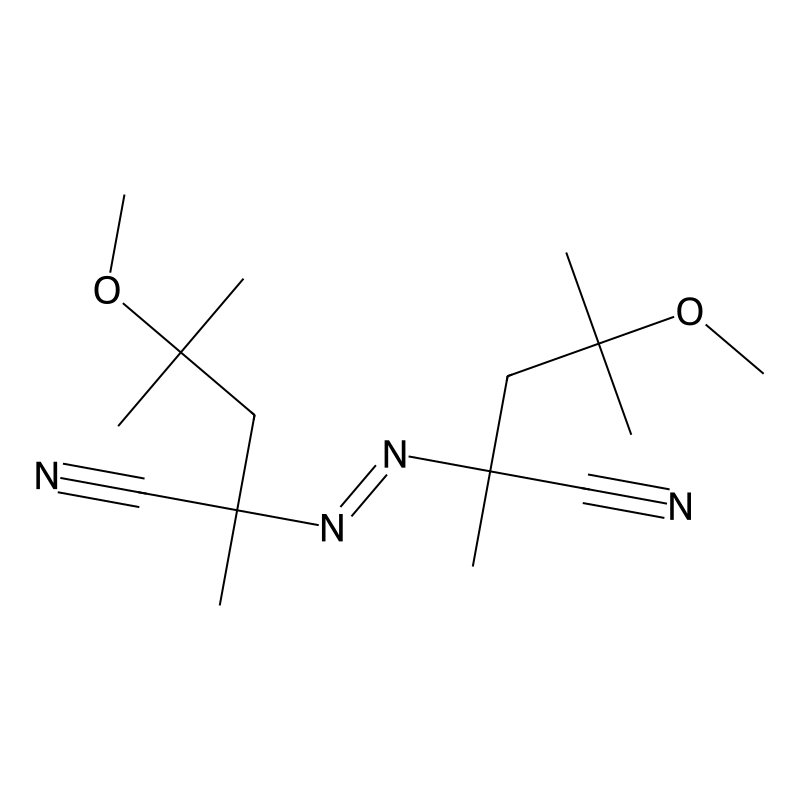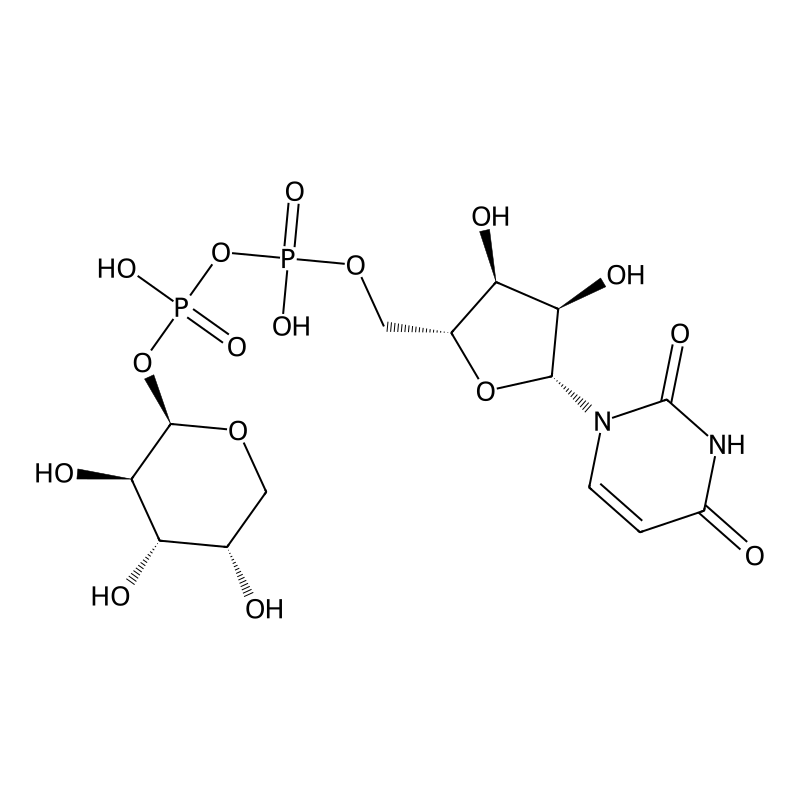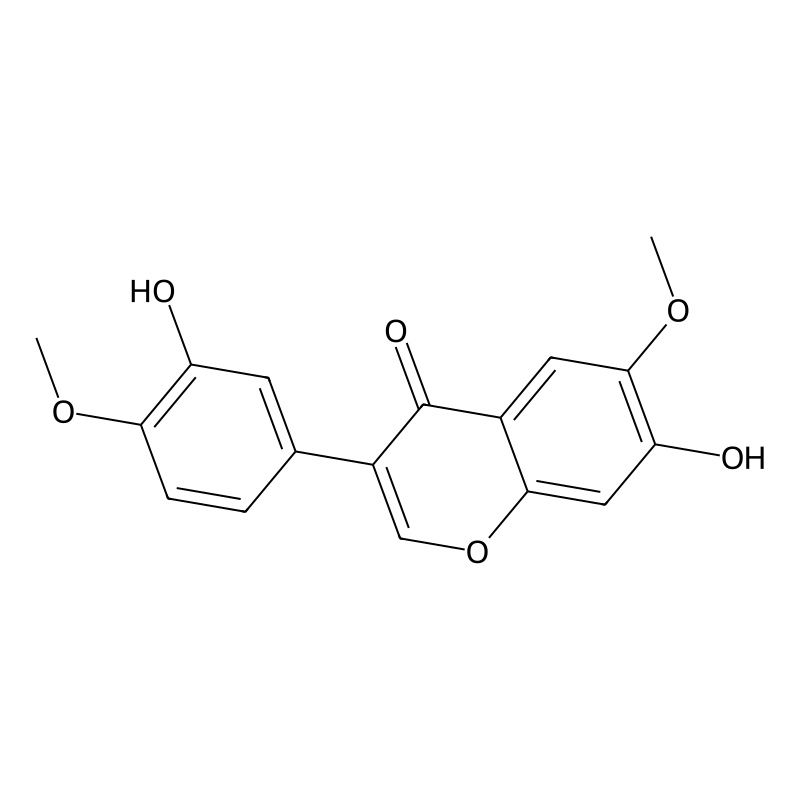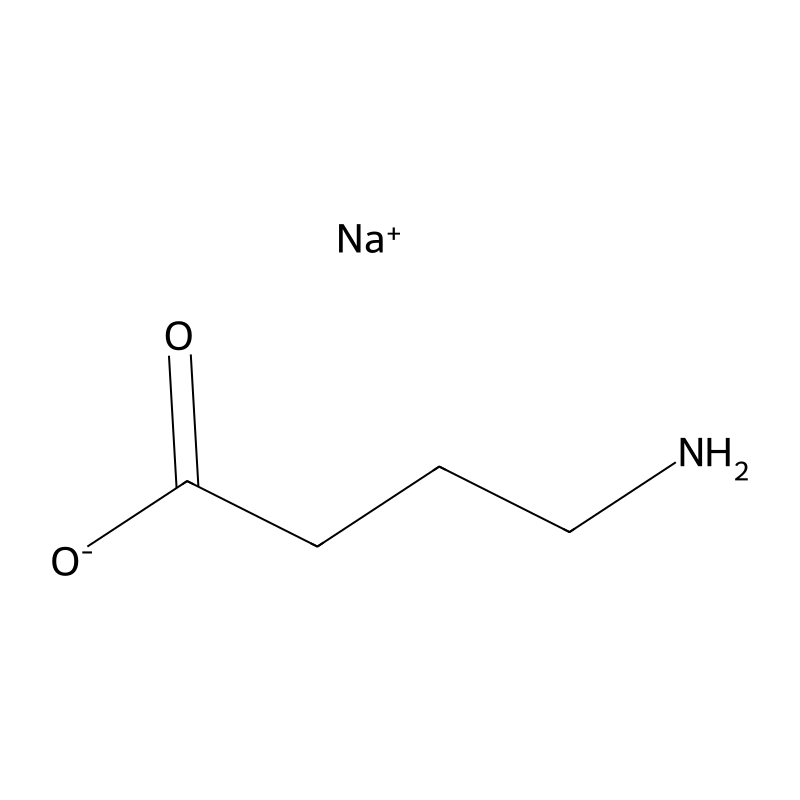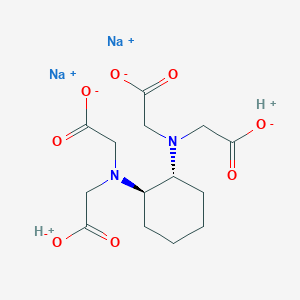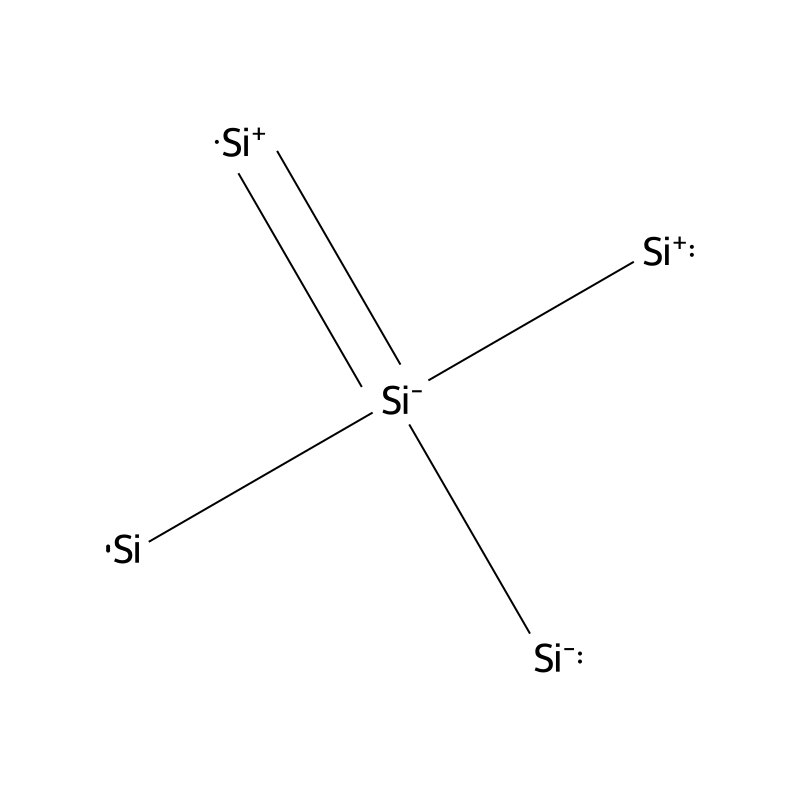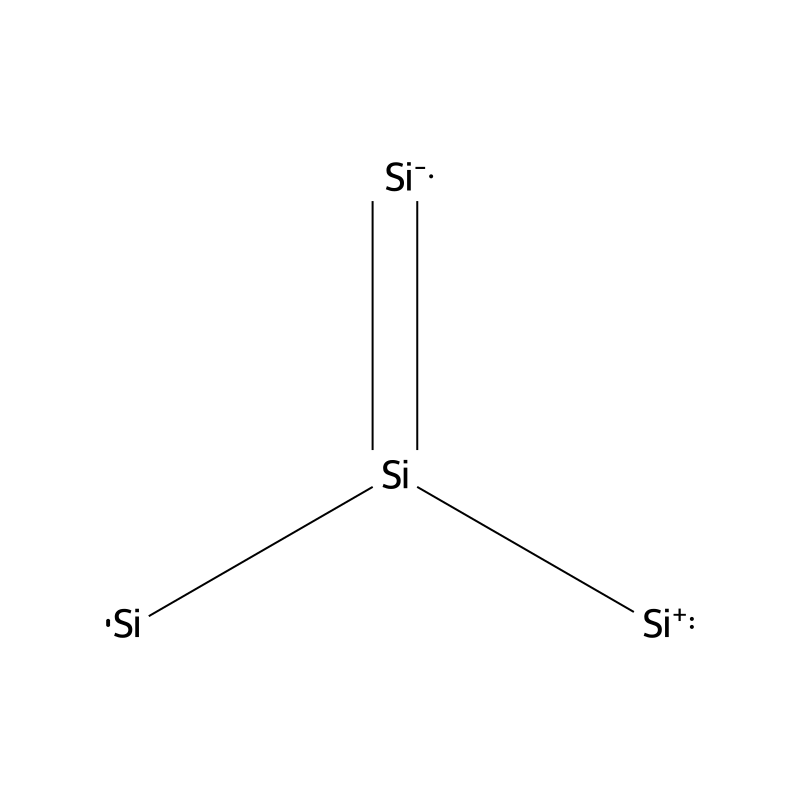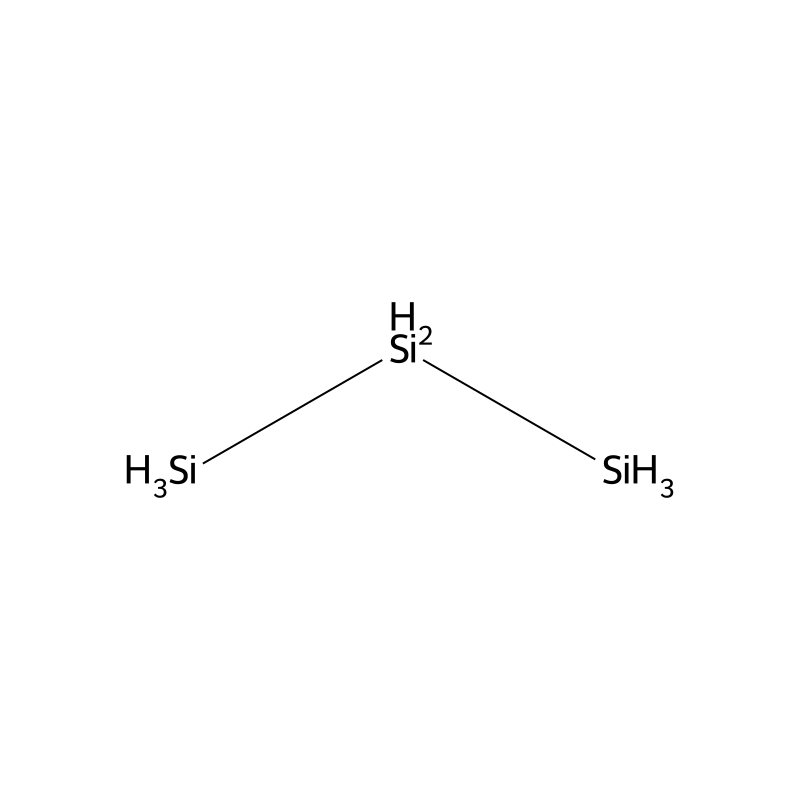Phenyltrimethylammonium chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Phase Transfer Catalysis:
PTAC acts as a phase transfer catalyst, facilitating reactions between immiscible liquids, such as water and organic solvents. This allows researchers to perform reactions that wouldn't be possible under normal conditions. For instance, PTAC can be used in:
- Alkylation reactions: Transferring a methyl group (CH₃) to various organic molecules. Source:
- Acylation reactions: Introducing an acyl group (R-CO-) into organic compounds. Source:
Methylating Agent:
PTAC can directly introduce a methyl group (CH₃) to various molecules, making it useful in:
- Synthesis of methylated compounds: This has applications in the development of pharmaceuticals, agrochemicals, and other functional materials. Source: )
Depolymerization Studies:
PTAC plays a role in the breakdown of polymers, which can be helpful in:
- Understanding polymer degradation mechanisms: This knowledge is crucial for improving the durability and performance of polymeric materials. Source: )
- Recycling and waste management: PTAC-assisted depolymerization offers potential pathways for breaking down non-biodegradable polymers into reusable components.
Other Research Areas:
PTAC is also being explored in other research areas, including:
Phenyltrimethylammonium chloride is a quaternary ammonium compound with the chemical formula C₉H₁₄NCl and a molecular weight of 171.67 g/mol. It is characterized by a phenyl group attached to a nitrogen atom that is further bonded to three methyl groups. This compound is known for its role as a phase transfer catalyst and has applications in various chemical synthesis processes. It is also recognized for its potential biological activities, although it is classified as hazardous due to its toxicity upon ingestion or skin contact .
Phenyltrimethylammonium chloride can be synthesized through various methods:
- Quaternization Reaction: The most common method involves the reaction of trimethylamine with benzyl chloride or phenyl bromide. This reaction typically occurs under reflux conditions in an appropriate solvent.
- Ion Exchange: Another method involves the ion exchange between phenyltrimethylammonium bromide and sodium chloride to yield phenyltrimethylammonium chloride.
- Direct Synthesis: Some protocols suggest direct synthesis from phenol derivatives using methylation techniques followed by chlorination .
Phenyltrimethylammonium chloride has diverse applications:
- Phase Transfer Catalyst: It facilitates the transfer of ions or molecules between immiscible phases, enhancing reaction rates in organic synthesis.
- Methylating Agent: Used in various methylation reactions to introduce methyl groups into organic compounds.
- Corrosion Inhibitor: Employed in industrial applications to prevent corrosion of metals.
- Biological Research: Investigated for potential use in antimicrobial formulations and other biological applications due to its activity against microorganisms .
Research on interaction studies involving phenyltrimethylammonium chloride focuses on its behavior in different chemical environments and its interaction with biological systems. Studies have shown that this compound can influence the solubility and stability of various substrates when used as a phase transfer catalyst. Additionally, its interactions with cell membranes raise concerns regarding toxicity and bioavailability when applied in biological contexts .
Phenyltrimethylammonium chloride shares similarities with other quaternary ammonium compounds but exhibits unique properties that distinguish it from them. Here are some similar compounds for comparison:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Benzyltrimethylammonium Chloride | C₉H₁₃NCl | Used primarily as a disinfectant; less toxic than phenyl derivative. |
| Tetrabutylammonium Bromide | C₁₆H₃₄NBr | Effective phase transfer catalyst; more hydrophobic than phenyl derivative. |
| Cetyltrimethylammonium Bromide | C₁₈H₃₉NBr | Commonly used as a surfactant; possesses antimicrobial properties similar to phenyl derivative. |
Phenyltrimethylammonium chloride is unique due to its specific structural attributes that confer distinct reactivity and biological activity compared to these similar compounds. Its effectiveness as a phase transfer catalyst and methylating agent makes it particularly valuable in synthetic organic chemistry .
UNII
Related CAS
GHS Hazard Statements
H311: Toxic in contact with skin [Danger Acute toxicity, dermal]
MeSH Pharmacological Classification
Pictograms

Acute Toxic
